Daurinol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNYAXUXBZUMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Daurinol
Botanical Sources of Daurinol
This compound has been primarily isolated from plants belonging to the Haplophyllum genus, a member of the Rutaceae family. These perennial herbs are predominantly found in Central Asia and have a history of use in traditional medicine.
The principal botanical source of this compound is Haplophyllum dauricum (L.) G. Don. mdpi.comresearchgate.net This plant has been a subject of phytochemical research, leading to the first isolation of this compound in the early 1980s. mdpi.com Haplophyllum dauricum is utilized in Mongolian traditional medicine, where it is recognized for its potential therapeutic properties. scispace.com this compound is considered a major and characteristic compound of this plant species. researchgate.net The compound can be found in various parts of the plant, with the aerial parts being a significant source. mdpi.com
Besides H. dauricum, this compound has also been isolated from a related species, Haplophyllum cappadocicum. mdpi.com This indicates that the compound may be present in other species within the Haplophyllum genus, which is known to be rich in various secondary metabolites, including lignans (B1203133), alkaloids, coumarins, and flavonoids. mdpi.comscispace.com
Methodologies for Extraction and Purification of Natural this compound.mdpi.com
The process of obtaining pure this compound from its botanical sources involves a series of extraction and purification steps. These methods leverage the physicochemical properties of the compound to separate it from the complex mixture of molecules present in the plant matrix.
The initial step in isolating this compound from plant material, such as the pulverized aerial parts of Haplophyllum dauricum, is solvent extraction. mdpi.com A common method involves the use of ethanol (B145695) as the primary solvent to create a crude extract. mdpi.com Research has indicated that 70% ethanol is an optimal solvent for extracting compounds from both the aerial and underground parts of H. dauricum, yielding the highest amount of extractive substances.
Following the initial ethanol extraction, the resulting crude extract undergoes further fractionation. This is a liquid-liquid extraction process using a series of solvents with varying polarities to partition the components of the extract. Typical solvents used in this stage include petroleum ether, chloroform (B151607), and ethyl acetate. mdpi.com This fractionation helps to separate this compound and other lignans from more polar or non-polar compounds present in the crude extract.
After solvent extraction and fractionation, the enriched fraction containing this compound is subjected to chromatographic techniques for further purification. mdpi.com Column chromatography is a widely used method for this purpose.
Specifically, silica (B1680970) gel column chromatography has been successfully employed to isolate this compound. mdpi.com The chloroform fraction obtained from the solvent partitioning step is loaded onto a silica gel column. mdpi.com The separation is then achieved by eluting the column with a solvent system of varying polarity. A reported solvent system for the elution of this compound is a mixture of benzene (B151609) and chloroform in different ratios. mdpi.com
The final step in the purification process to obtain highly pure this compound is recrystallization. mdpi.com The fractions collected from the column chromatography that contain this compound are combined, and the compound is crystallized using a suitable solvent, such as methanol. mdpi.com This process yields this compound in its pure, crystalline form.
Quantitative Analysis of this compound Content in Biological Materials
The quantification of this compound in its natural sources is essential for understanding its distribution within the plant and for standardizing extracts. However, there is limited publicly available data from validated, specific analytical methods for the routine quantification of this compound in plant materials.
One study has reported the content of this compound in Haplophyllum dauricum. The findings indicate that the amount of natural this compound in the plant is quite low, which can be a limiting factor for its large-scale production from natural sources.
| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |
|---|---|---|---|
| Haplophyllum dauricum | Not specified | 0.013% | mdpi.com |
While specific validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound are not readily found in the reviewed literature, general methods for the analysis of lignans in plant extracts are well-established. These methods typically involve reverse-phase HPLC with UV or MS detection and could be adapted and validated for the specific quantification of this compound. The development of such a validated method would be crucial for the quality control of Haplophyllum extracts and for further pharmacological studies.
Synthetic Chemistry and Analog Design of Daurinol
Total Synthesis Strategies for Daurinol
The total synthesis of this compound and other arylnaphthalene lactones presents a significant challenge, primarily in controlling the regiochemistry to obtain the desired isomer. researchgate.net Various strategies have been developed to overcome these hurdles, ranging from classical cyclization reactions to modern photochemical methods. These approaches aim not only to construct the core structure efficiently but also to allow for the synthesis of different isomers and derivatives. nih.gov
A key challenge in the synthesis of arylnaphthalene lactones is the formation of two possible regioisomers. researchgate.net Early methods often resulted in mixtures that were difficult to separate. Consequently, the development of regioselective chemical synthesis methods has been a critical advancement. spandidos-publications.com
One successful regioselective strategy involves an intramolecular Diels-Alder reaction of an arylalkene-arylalkyne. This method provides a controlled pathway to selectively form either Type I or Type II arylnaphthalene lactones. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used to complete the synthesis of the aromatic naphthalene (B1677914) core. This approach was successfully applied to the synthesis of this compound (a Type I lactone). researchgate.net Another versatile and convergent synthetic method utilizes benzoin (B196080) condensation and thermal intramolecular cyclization to prepare a key naphthol intermediate. The final aryl group at the C9 position is then introduced via a high-yielding Suzuki coupling reaction, effectively constructing the complete arylnaphthalene lactone skeleton. researchgate.net These methods represent significant progress in producing specific isomers like this compound without the complications of separating regioisomeric mixtures. spandidos-publications.comresearchgate.net
A specific, multi-step synthesis of this compound has been reported, illustrating a practical pathway to the natural product. researchgate.net The route involves the sequential construction and modification of the molecule, starting from simpler precursors.
The synthesis begins with the protection of a phenolic hydroxyl group, followed by a Horner-Wadsworth-Emmons reaction to build a key carbon-carbon double bond. A crucial step involves the introduction of a hydroxymethyl group, which will ultimately form the lactone ring. This intermediate is then coupled with another aromatic fragment. The core polycyclic structure is formed through an intramolecular cyclization, likely via a Diels-Alder or related reaction, which is then aromatized. The final step is the deprotection of the hydroxyl group to yield this compound. researchgate.net
Table 1: A Reported Synthetic Route to this compound researchgate.net
| Step | Reagents and Conditions | Transformation |
| a | BnBr, K₂CO₃, EtOH, 50 °C | Benzyl (B1604629) protection of a phenol. |
| b | Triethyl phosphonoacetate, NaH, THF, 0 °C | Horner-Wadsworth-Emmons olefination. |
| c | n-BuLi, THF, −78 °C, then (CH₂O)n, −78 °C to rt | Lithiation followed by reaction with paraformaldehyde. |
| d | Compound 20, DCC, DMAP, THF, rt | Esterification (lactone precursor formation). |
| e | Ac₂O, 140 °C | Intramolecular cyclization. |
| f | DDQ, benzene (B151609), 80 °C | Aromatization to form the naphthalene ring. |
| g | H₂, Pd/C, MeOH, rt | Deprotection (hydrogenolysis of benzyl ether). |
This table is based on a graphical representation of the synthesis of this compound (compound 17 in the source). The specific structures of intermediates like "compound 20" are detailed in the source literature. researchgate.net
Key intermediates in these syntheses include substituted naphthols and various propiolates or acrylates that serve as precursors for the crucial intramolecular cyclization reactions that form the lactone's polycyclic core. researchgate.net The choice of intermediates and reaction sequence is vital for achieving high yields and regioselectivity. mdpi.com
The Photo-Dehydro-Diels–Alder (PDDA) reaction is an advanced photochemical method that serves as a powerful extension of the classical Diels-Alder reaction. rsc.orgresearchgate.net This reaction is particularly suited for synthesizing biaryl compounds and polycyclic aromatic systems, making it conceptually applicable to the this compound framework. researchgate.net The PDDA reaction involves the photochemical triggering of a cyclization between a diene moiety, where one double bond is replaced by a triple bond (an enyne), and a dienophile. rsc.org
The process proceeds through a multi-stage mechanism involving biradical and cycloallene intermediates. researchgate.net For the synthesis of a 1-phenylnaphthalene (B165152) structure, which is the core of this compound, an intermolecular PDDA reaction could be envisioned between an appropriate ynone and an alkyne. This method offers access to a wide variety of compound classes and has been used to obtain 1-phenylnaphthalenes and N-heterocyclic biaryls. rsc.orgresearchgate.net While direct application to this compound's total synthesis is not explicitly detailed in the provided sources, the PDDA reaction represents a modern and powerful tool for constructing the arylnaphthalene skeleton that is central to this compound's structure. rsc.orgresearchgate.net
Chemical Modification and Derivatization of this compound
Beyond total synthesis, the chemical modification of the this compound scaffold is essential for probing its biological mechanism and improving its therapeutic properties. By creating derivatives and analogs, researchers can conduct structure-activity relationship (SAR) studies to identify which parts of the molecule are critical for its activity. nih.govelsevierpure.com
The primary goal in designing this compound derivatives is often to create a molecular scaffold that simplifies synthesis, allows for rapid diversification, and maintains or improves biological activity. nih.govelsevierpure.com A key design principle employed is bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
In the case of this compound, a "4-Aza-daurinol" scaffold was designed based on this principle. nih.govelsevierpure.com This involved replacing a carbon atom in the lactone ring with a nitrogen atom, creating a lactam. This bioisosteric replacement was intended to create a new scaffold that would be more amenable to scalable synthesis and rapid SAR studies, while hopefully retaining the anticancer properties of the parent compound. nih.gov This strategic modification allows for the exploration of new chemical space while being guided by the structure of the original natural product. mdpi.com
Following the design principles, a series of 4-Aza-daurinol analogs were synthesized to evaluate their potential as anticancer agents. nih.govelsevierpure.com The synthesis of these derivatives allows for systematic changes to the peripheral aryl group to determine its influence on cytotoxicity.
In one study, seventeen different 4-Aza-daurinol analogues were synthesized and evaluated against five cancer cell lines. nih.gov The synthesis of these aza-analogs demonstrates the feasibility of the bioisosteric replacement strategy. Among the synthesized compounds, the derivative featuring a 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxinyl group was identified as the most potent, exhibiting activity and a biological tendency similar to that of natural this compound. elsevierpure.com The synthesis of such analogs is crucial for identifying new lead compounds with potentially improved pharmacological profiles. nih.govresearchgate.net
Table 2: Selected 4-Aza-Daurinol Analogs and Their Potency
| Analog | Key Structural Feature | Relative Potency |
| This compound | Natural arylnaphthalene lactone | Baseline |
| 4-Aza-daurinol | Lactone replaced by lactam | Foundational scaffold |
| 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxinyl derivative | Specific aryl group substitution | Most potent among analogs, similar to this compound nih.govelsevierpure.com |
| Other derivatives | Various aryl group substitutions | Varied activity |
This table is a qualitative summary based on findings that 17 analogs were synthesized and the 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxinyl derivative was the most potent. nih.govelsevierpure.com
Prodrug Strategies for this compound
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the design, synthesis, and evaluation of prodrugs for the chemical compound this compound. While the natural product has demonstrated significant antiproliferative activity against various cancer cell lines and efficacy in in vivo xenograft mouse models, dedicated studies on prodrug strategies to enhance its therapeutic potential appear to be an unexplored area of research. nih.gov
The development of prodrugs is a common strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor water solubility, low bioavailability, chemical instability, or to achieve targeted delivery. nih.gov For a compound like this compound, which possesses a complex arylnaphthalene lactone structure, a prodrug approach could theoretically be beneficial. nih.gov
General prodrug strategies often involve the chemical modification of functional groups on the parent molecule to create a bioreversible derivative. This derivative is inactive or less active than the parent drug and is designed to be converted back to the active form in the body, typically through enzymatic or chemical hydrolysis.
In the context of this compound, potential prodrug strategies could involve modification of its functional groups. For instance, if hydroxyl groups are present and accessible on the this compound structure, they could be esterified to create ester prodrugs. These ester prodrugs would likely exhibit increased lipophilicity, which could enhance membrane permeability. Subsequent hydrolysis by ubiquitous esterase enzymes in the body would then release the active this compound.
Another theoretical approach could be the synthesis of phosphate (B84403) prodrugs. Attaching a phosphate group to a hydroxyl moiety can significantly increase the water solubility of a compound, which is a common challenge with natural products. These phosphate prodrugs are often designed to be cleaved by alkaline phosphatases to regenerate the parent drug.
It is important to note that while these strategies are well-established in drug development, their application to this compound remains hypothetical in the absence of published research. One study on the synthesis of 4-aza-daurinol derivatives aimed to explore the structure-activity relationship by creating a new scaffold, rather than developing a prodrug. nih.govelsevierpure.com This research focused on creating analogs with potentially improved synthetic accessibility and biological activity, but did not investigate these derivatives from a prodrug perspective where in vivo conversion back to an active form is a key design feature.
Furthermore, while researchers have expressed the intention to synthesize this compound derivatives to optimize its anticancer effects and physicochemical properties like solubility and stability, specific data on such prodrugs are not available in the peer-reviewed literature. spandidos-publications.com Therefore, any discussion on prodrug strategies for this compound is purely speculative at this time.
Biological Activities and Mechanistic Studies of Daurinol
Antiproliferative and Antitumor Activities of Daurinol
Research into this compound has primarily centered on its ability to inhibit the growth and proliferation of cancer cells. Studies have been conducted across a range of cancer types, employing both in vitro cell culture systems and in vivo animal models to characterize its anticancer effects.
The antiproliferative activity of this compound has been documented in various human cancer cell lines. These studies are crucial for determining the compound's potency and for identifying the cellular pathways it affects.
This compound has demonstrated a potent ability to inhibit the proliferation of various human cancer cells, with IC₅₀ values (the concentration required to inhibit 50% of cell proliferation) often falling in the low micromolar range after 48 hours of treatment. nih.gov Its efficacy has been observed in cell lines derived from colon cancer, lung cancer, ovarian cancer, and testicular cancer. nih.govnih.govspandidos-publications.com
One study reported that this compound showed the most potent antiproliferative activity in the human colorectal cancer cell line HCT116, with an IC₅₀ value of 2.03 ± 0.18 µM after 48 hours. nih.gov In the same study, this compound also significantly inhibited DNA synthesis, as measured by BrdU incorporation assays, in HCT116 cells. nih.gov Another investigation found that this compound potently inhibited the proliferation of the SNU-840 human ovarian cancer cell line. spandidos-publications.com The antiproliferative effects of both naturally isolated and synthetically produced this compound were found to be equivalent in HCT116 cells. spandidos-publications.com
Table 1: Antiproliferative Activity (IC₅₀) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Reference |
|---|---|---|---|
| HCT116 | Colorectal Cancer | 2.03 ± 0.18 | nih.gov |
| DLD-1 | Colorectal Cancer | Data mentioned as similar to HCT116 | nih.gov |
| SNU-840 | Ovarian Cancer | Potent activity observed | spandidos-publications.com |
| NCCIT | Testicular Cancer | Activity observed | spandidos-publications.com |
| A549 | Lung Cancer | Activity observed | nih.gov |
A key mechanism behind this compound's antiproliferative effect is its ability to induce cell cycle arrest, specifically in the S-phase. nih.govspandidos-publications.com This contrasts with the well-known topoisomerase II poison, etoposide (B1684455), which typically induces G2/M phase arrest. nih.gov Flow cytometry analysis of HCT116 human colorectal cancer cells treated with this compound showed a dose- and time-dependent accumulation of cells in the S-phase of the cell cycle. nih.gov This S-phase arrest was also confirmed in synchronized HCT116 cells and observed in the DLD-1 colon cancer cell line. nih.gov
Similarly, in SNU-840 human ovarian cancer cells, this compound treatment led to a potent cell cycle arrest in the S-phase. researchgate.netspandidos-publications.com This effect was also noted in NCCIT human testicular cancer cells. spandidos-publications.com The molecular mechanism underlying this S-phase arrest involves the enhanced expression of key regulatory proteins. In SNU-840 cells, this compound treatment increased the expression of cyclin E, cyclin A, and the transcription factor E2F-1. researchgate.netspandidos-publications.com Cyclin E/Cdk2 and cyclin A/Cdk2 complexes are critical for the initiation and progression of the S-phase, respectively. spandidos-publications.com In HCT116 cells, this compound-induced S-phase arrest was found to be mediated through the activation of the ATM/Chk/Cdc25A pathway alongside the increased expression of cyclins E and A. nih.gov
This compound has been shown to contribute to apoptotic cell death, particularly when used in combination with other cancer therapies like radiation. nih.govresearchgate.net In studies involving lung cancer cell lines (H1299, A549) and bronchial epithelial cells (226Br), the combination of this compound and radiation led to an increase in apoptosis, as measured by Annexin V-FITC staining and flow cytometry. researchgate.net
The mechanism for this enhanced apoptosis involves the suppression of aurora kinase A (AURKA) and aurora kinase B (AURKB). nih.gov this compound was found to decrease the mRNA expression of these kinases. nih.gov The combination of this compound with radiation was shown to effectively increase apoptosis in lung cancer cells, an effect that was also seen when the kinases were targeted directly using siRNA. nih.gov In vivo analysis of tumor xenografts confirmed these findings, showing increased positive staining for TUNEL and cleaved caspase-3, both markers of apoptosis, in tumors treated with both this compound and radiation. researchgate.net Some research suggests that dual inhibitors of AURKA and AURKB can induce apoptosis by disrupting mitotic progression. researchgate.net
The ability of cancer cells to form colonies is a hallmark of their tumorigenic potential. This compound has been demonstrated to effectively inhibit this capacity in both anchorage-dependent and anchorage-independent growth assays. researchgate.net In a study using lung and colon cancer cells, this compound treatment for 10 days significantly reduced the number of colonies in an anchorage-dependent colony-formation assay. researchgate.net Furthermore, in a soft agar (B569324) assay, which measures anchorage-independent growth, this compound also significantly decreased the number of colonies formed by lung and colon cancer cells after 14 days. researchgate.net
The antitumor activity of this compound observed in cell culture has been validated in preclinical animal models. nih.govresearchgate.netnih.gov In nude mice xenograft models using HCT116 human colorectal cancer cells, intraperitoneal administration of this compound resulted in a potent, dose-dependent inhibition of tumor growth. nih.govresearchgate.net
One study demonstrated that this compound dramatically inhibited the growth of HCT116 tumors in a nude mouse xenograft model. nih.gov A subsequent, more detailed study confirmed these potent antitumor effects. nih.govresearchgate.net Mice treated with this compound showed a significant reduction in both tumor volume and final tumor weight compared to vehicle-treated controls. researchgate.net The inhibition of DNA synthesis within these xenograft tumors was confirmed by reduced BrdU incorporation. researchgate.net
Furthermore, in a lung cancer xenograft model (H1299 cells), this compound administered alone reduced tumor growth, and its efficacy was significantly enhanced when combined with radiation. researchgate.net
Table 2: Antitumor Activity of this compound in a HCT116 Xenograft Model
| Model | Treatment Group | Observed Effect | Reference |
|---|---|---|---|
| HCT116 Xenograft | This compound (5, 10, and 20 mg/kg) | Dose-dependent reduction in tumor volume and weight. | researchgate.net |
| HCT116 Xenograft | This compound | Dramatically inhibited tumor growth. | nih.gov |
| H1299 Xenograft | This compound | Reduced tumor growth. | researchgate.net |
| H1299 Xenograft | This compound + Radiation | Significantly reduced tumor growth compared to either treatment alone. | researchgate.net |
In Vivo Studies in Preclinical Animal Models
Antitumor Efficacy in Xenograft Models
This compound has demonstrated significant antitumor effects in preclinical xenograft models, particularly those involving human colorectal cancer. In studies using nude mice with tumors derived from HCT116 cells, this compound exhibited potent antitumor activity. semanticscholar.orgresearchgate.netnih.govmdpi.com When administered intraperitoneally, this compound led to a significant reduction in both tumor volume and weight compared to vehicle-treated controls. nih.gov This in vivo efficacy supports the findings from in vitro studies where this compound suppressed the growth of human colorectal cancer cells. nih.gov
The antitumor activity of this compound in these models was notable, showing a clear dose-dependent effect on tumor suppression. nih.gov Research comparing this compound to the established chemotherapeutic agent Etoposide found that both compounds displayed potent antitumor activities. nih.gov These xenograft studies are crucial in validating the potential of this compound as an anticancer agent, providing in vivo evidence of its ability to inhibit tumor growth. semanticscholar.orgresearchgate.net
Table 1: Antitumor Activity of this compound in HCT116 Xenograft Model
This table summarizes the observed effects of this compound on tumor growth in a nude mouse xenograft model using HCT116 human colorectal cancer cells.
| Model System | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Nude Mouse Xenograft | HCT116 (Human Colorectal Cancer) | This compound treatment significantly decreased tumor volume and weight compared to the vehicle-treated group. | nih.gov |
| Nude Mouse Xenograft | HCT116 (Human Colorectal Cancer) | Displayed potent antitumor effects without significant loss of body weight, unlike Etoposide treatment. | semanticscholar.orgresearchgate.netmdpi.com |
Inhibition of Tumor Development
The inhibitory effect of this compound on tumor development has been documented in carcinogen-induced tumor models. A study using A/J mice treated with the carcinogens 4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone (NNK) and benzo(a)pyrene (BaP) found that this compound significantly reduced tumor development. oncotarget.com This demonstrates a chemopreventive potential, suggesting that this compound can interfere with the processes that lead to the formation of tumors.
Suppression of Metastasis (e.g., lung and breast cancer models)
This compound has shown notable anti-metastatic activity in models of breast and lung cancer. nih.govoncotarget.com In vitro studies revealed that this compound effectively suppresses the migration and invasion of highly metastatic human breast cancer cells (MDA-MB-231) and lung cancer cells (A549). semanticscholar.orgoncotarget.com This inhibition of cell motility is a critical first step in preventing the spread of cancer to distant organs. oncotarget.com
These findings were corroborated in in vivo experimental metastasis models. nih.gov In a mouse model, oral administration of this compound effectively inhibited both breast and lung cancer metastasis. oncotarget.com Specifically, in an experimental lung metastasis model using A549 cells, mice treated with this compound exhibited fewer lung nodules and a significantly reduced metastatic tumor volume in the lungs compared to untreated controls. researchgate.net A similar reduction in metastatic burden was observed in a breast cancer model using MDA-MB-231 cells. researchgate.net The mechanism behind this anti-metastatic effect is linked to the inhibition of Focal Adhesion Kinase (FAK), a key regulator of cell migration and invasion. nih.govoncotarget.com this compound's treatment also led to the suppression of invasion factors like matrix metalloproteinase (MMP) 2 and MMP9. oncotarget.com
Table 2: Anti-Metastatic Effects of this compound
This table details the effects of this compound on cancer cell migration, invasion, and metastasis in specified cancer models.
| Cancer Model | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Human Breast Cancer | MDA-MB-231 | Inhibited cell migration and invasion in vitro. | semanticscholar.orgoncotarget.com |
| Human Lung Cancer | A549 | Suppressed cell migration and invasion in vitro. | semanticscholar.orgoncotarget.com |
| Mouse Metastasis Model | MDA-MB-231 | Reduced metastatic tumor volume in the lungs. | researchgate.net |
| Mouse Metastasis Model | A549 | Reduced the number of lung tumor nodules and metastatic volume. | researchgate.net |
Molecular Mechanisms of Action in Cancer Biology
Topoisomerase Inhibition
A primary molecular mechanism for this compound's anticancer activity is its role as a catalytic inhibitor of human topoisomerase IIα. researchgate.netmdpi.comnih.gov This enzyme is essential for managing DNA topology during replication and chromosome segregation. researchgate.net this compound inhibits the catalytic activity of topoisomerase IIα, preventing the enzyme from relaxing supercoiled DNA. nih.govresearchgate.net Unlike topoisomerase poisons such as Etoposide, which stabilize a "cleavable complex" between the enzyme and DNA leading to double-strand breaks, this compound does not induce this formation. nih.gov Consequently, treatment with this compound results in significantly less DNA damage compared to Etoposide, as demonstrated by comet assays. nih.gov This distinction classifies this compound as a catalytic inhibitor rather than a poison, suggesting a different and potentially less toxic mechanism of action. nih.gov Furthermore, this compound's inhibitory action is selective for topoisomerase II, as it does not inhibit human topoisomerase I, an enzyme that lacks the ATP-binding domain targeted by this compound. nih.govoncotarget.comnih.gov
The catalytic inhibition of topoisomerase IIα by this compound is achieved through its interaction with the enzyme's ATPase domain. nih.govoncotarget.com Molecular docking simulations predict that this compound binds to the ATP-binding pocket of human topoisomerase IIα. nih.govoncotarget.comresearchgate.netnih.gov This binding is stabilized by hydrogen-bond interactions between this compound and polar side chains within the catalytic site. nih.gov For instance, the benzodioxol group of this compound is predicted to form a hydrogen bond with the side chain of the Lys168 residue. nih.govresearchgate.net
This interaction with the ATP-binding site interferes with the enzyme's function in two key ways. First, it competitively inhibits the binding of ATP. Biochemical assays have shown that the inhibitory activity of this compound against topoisomerase IIα decreases as the concentration of ATP increases. nih.govresearchgate.net Second, this compound suppresses the ATP hydrolysis activity of the enzyme, a critical step in its catalytic cycle. nih.govoncotarget.comnih.gov By targeting the ATPase domain and interfering with ATP binding and hydrolysis, this compound effectively shuts down the enzyme's ability to manage DNA topology, leading to cell cycle arrest and the inhibition of cancer cell proliferation. nih.govresearchgate.net
Differential Effects on Topoisomerase I vs. Topoisomerase IIα
Research into the biochemical mechanism of this compound has demonstrated its specific activity as a catalytic inhibitor of human topoisomerase IIα. researchgate.netresearchgate.net Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, this compound acts by inhibiting the catalytic activity of topoisomerase IIα. researchgate.net Biochemical assays have shown that this compound inhibits the enzyme's activity in a manner dependent on the concentration of ATP and also suppresses its ATP hydrolysis activity. researchgate.netnih.gov A computational docking study predicted that this compound binds to the ATP-binding pocket of topoisomerase IIα. researchgate.netnih.gov
Crucially, this compound exhibits no inhibitory effect on topoisomerase I. researchgate.netnih.gov This selectivity is attributed to the fact that topoisomerase I does not possess an ATP-binding domain, which is the predicted target of this compound on topoisomerase IIα. researchgate.netnih.gov This differential action highlights a key mechanistic distinction between this compound and other topoisomerase inhibitors that may target both enzyme types or act through different mechanisms. nih.gov
Focal Adhesion Kinase (FAK) Pathway Modulation
This compound has been identified as a potent modulator of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cancer cell migration, invasion, and survival. nih.govelsevierpure.com FAK, a non-receptor tyrosine kinase, is frequently overexpressed and hyper-activated in a variety of solid tumors, making it a key therapeutic target. nih.govmdpi.comnih.gov this compound's anti-metastatic activity is primarily mediated through its blockade of FAK activity. nih.govelsevierpure.com
A primary mechanism through which this compound exerts its effects on the FAK pathway is by selectively inhibiting its phosphorylation. nih.govnih.gov Studies have shown that this compound inhibits the phosphorylation of FAK at multiple key tyrosine sites, including Tyr397, Tyr576/577, and Tyr925, in a dose- and time-dependent manner. nih.govnih.govaacrjournals.org This inhibition of FAK phosphorylation effectively blocks its activation and subsequent downstream signaling. nih.gov Immunofluorescence staining has visually confirmed the reduction of phosphorylated FAK in cancer cells following treatment with this compound. nih.gov
The inhibition of FAK phosphorylation by this compound leads to the downregulation of key proteins involved in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and metastasis. nih.gov Research demonstrates that this compound treatment is associated with the reduced expression and secretion of invasion factors, including matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and urokinase plasminogen activator (uPA). nih.govelsevierpure.comnih.govaacrjournals.org The FAK signaling pathway is known to modulate the expression and activation of these proteases, and by inhibiting FAK, this compound effectively suppresses their activity. nih.gov
The collective effect of inhibiting FAK phosphorylation and downregulating MMPs and uPA is a significant suppression of cancer cell migration and invasion. nih.govelsevierpure.comresearchgate.net In vitro studies using breast (MDA-MB-231) and lung (A549) cancer cells have shown that this compound effectively blocks their migratory and invasive capabilities. nih.govelsevierpure.comnih.gov This inhibition of migration and invasion is a direct consequence of the disruption of the FAK signaling cascade, which is essential for these cellular processes. nih.govnih.gov The anti-metastatic activity of this compound observed in mouse models is consistent with these in vitro findings. nih.govelsevierpure.com
Table 1: Summary of this compound's Effects on the FAK Pathway
| Target/Process | Effect of this compound | Affected Cancer Cell Lines | References |
|---|---|---|---|
| FAK Phosphorylation | Selective inhibition at Tyr397, Tyr576/577, and Tyr925 | MDA-MB-231 (Breast), A549 (Lung) | nih.gov, nih.gov, aacrjournals.org |
| MMP-2 & MMP-9 Expression | Downregulation of expression and secretion | MDA-MB-231 (Breast), A549 (Lung) | nih.gov, elsevierpure.com, aacrjournals.org |
| uPA Expression | Downregulation of expression and secretion | MDA-MB-231 (Breast), A549 (Lung) | nih.gov, elsevierpure.com, aacrjournals.org |
| Cell Migration | Significant suppression | MDA-MB-231 (Breast), A549 (Lung) | nih.gov, researchgate.net, nih.gov |
| Cell Invasion | Significant suppression | MDA-MB-231 (Breast), A549 (Lung) | nih.gov, researchgate.net, nih.gov |
Aurora Kinase Pathway Modulation
In addition to its effects on the FAK pathway, this compound also modulates the Aurora kinase pathway, another family of proteins crucial for mitotic progression and often dysregulated in cancer. aacrjournals.orgnih.govcreative-diagnostics.com The Aurora kinase family includes serine/threonine kinases that are essential for processes like centrosome maturation and chromosome segregation. creative-diagnostics.com Their frequent upregulation in human cancers makes them an important therapeutic target. aacrjournals.orgnih.gov
This compound has been found to suppress the expression of both Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB). aacrjournals.orgnih.gov Gene expression analysis using RNA microarrays on human colon cancer cells treated with this compound revealed a significant decrease in the mRNA expression of 18 genes involved in the mitotic spindle checkpoint, including AURKA and AURKB. aacrjournals.orgnih.gov This finding was confirmed by semiquantitative RT-PCR, which showed that this compound significantly suppressed the mRNA levels of both kinases. aacrjournals.org This suggests that this compound's downregulatory effect on AURKA and AURKB occurs at the transcriptional level, thereby inhibiting their gene expression activity. aacrjournals.org This dual suppression of AURKA and AURKB has been linked to the induction of apoptotic cell death in colon and lung cancer cells. aacrjournals.org
Table 2: Summary of this compound's Effects on the Aurora Kinase Pathway
| Target | Effect of this compound | Mechanism | Affected Cancer Cell Lines | References |
|---|---|---|---|---|
| Aurora Kinase A (AURKA) | Suppression of expression | Inhibition of transcriptional activity (mRNA level) | Colon, Lung | aacrjournals.org, nih.gov |
| Aurora Kinase B (AURKB) | Suppression of expression | Inhibition of transcriptional activity (mRNA level) | Colon, Lung | aacrjournals.org, nih.gov |
Cell Cycle Regulatory Protein Modulation (e.g., Cyclins, E2F-1)
This compound's induction of S-phase arrest is intricately linked to its ability to modulate key cell cycle regulatory proteins. In human ovarian cancer cells (SNU-840), treatment with this compound leads to an increased expression of Cyclin E, Cyclin A, and the transcription factor E2F-1. nih.govresearchgate.netspandidos-publications.com The Cyclin E/Cdk2 complex is crucial for the initiation of the S phase, while the Cyclin A/Cdk2 complex is necessary for the progression through the S phase. spandidos-publications.com The transcription factor E2F-1 governs the expression of numerous genes required for DNA synthesis and cell cycle advancement. nih.govresearchgate.netspandidos-publications.com By enhancing the levels of these proteins, this compound appears to trigger a state of sustained S-phase, ultimately leading to the inhibition of cancer cell proliferation.
Interactive Table: Modulation of Cell Cycle Regulatory Proteins by this compound in SNU-840 Ovarian Cancer Cells
| Protein | Effect of this compound Treatment | Implication in Cell Cycle |
| Cyclin E | Increased expression | Promotes initiation of S phase |
| Cyclin A | Increased expression | Facilitates progression of S phase |
| E2F-1 | Increased expression | Regulates transcription of genes for DNA synthesis |
| Data derived from studies on SNU-840 human ovarian cancer cells. nih.govresearchgate.netspandidos-publications.com |
Epigenetic Modulations (e.g., DNA methylation, FOXP3 hypomethylation)
This compound has been shown to exert immunomodulatory effects through epigenetic mechanisms, specifically by influencing DNA methylation. In the context of T cell differentiation, this compound promotes the differentiation of regulatory T cells (Tregs) by inducing hypomethylation of the promoter region of the FOXP3 gene. nih.gov Foxp3 is a master transcription factor for Treg development and function, and its stability is linked to the methylation status of its gene. nih.gov By decreasing the methylation of CpG sites in the FOXP3 promoter, this compound enhances Foxp3 expression, leading to the stabilization and increased function of Tregs. nih.gov This epigenetic modification is a key mechanism behind this compound's ability to modulate immune responses.
Modulation of DNA Synthesis
As a catalytic inhibitor of topoisomerase IIα, this compound effectively suppresses DNA synthesis. nih.govresearchgate.net This inhibitory action has been demonstrated in human colon cancer cells (HCT116), where this compound significantly reduced the incorporation of BrdU (5-bromo-2'-deoxyuridine), a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA. nih.gov Unlike topoisomerase II poisons such as etoposide, which induce severe DNA damage, this compound's inhibition of DNA synthesis occurs without causing significant DNA damage or nuclear enlargement in vitro. nih.govresearchgate.net This suggests a different mechanism of action that leads to cell cycle arrest without the accompanying genotoxicity associated with some other anticancer agents. nih.gov
Activation of ATM/Chk/Cdc25A Pathway
The S-phase arrest induced by this compound in HCT116 cells is mediated through the activation of the ATM/Chk/Cdc25A signaling pathway. nih.gov The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks, although in the case of this compound, its activation occurs without the induction of severe DNA damage. nih.gov Activated ATM then phosphorylates and activates the checkpoint kinase Chk2, which in turn targets the phosphatase Cdc25A for degradation. The degradation of Cdc25A prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for the completion of the S phase and entry into mitosis. This cascade of events effectively halts the cell cycle in the S phase. nih.gov
Immunomodulatory Activities
Regulation of T Cell Differentiation
This compound demonstrates significant immunomodulatory properties by influencing the differentiation of T helper (Th) cells. It has been found to promote the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) while reciprocally inhibiting the differentiation of Th17 cells. nih.gov This effect is particularly relevant in the context of autoimmune diseases, where an imbalance between Tregs and Th17 cells plays a crucial role. The Treg-inducing property of this compound is associated with the decreased activity of the Akt-mTOR signaling pathway and a corresponding increase in the activity of the neuropilin-1 (Nrp1)–PTEN pathway. nih.gov Furthermore, this compound treatment leads to an increase in the stability and suppressive function of the induced Tregs. nih.gov
Interactive Table: Immunomodulatory Effects of this compound on T Cell Differentiation
| T Cell Subset | Effect of this compound | Associated Signaling Pathway |
| Regulatory T cells (Tregs) | Promotes differentiation and stability | Decreased Akt-mTOR activity, Increased Nrp1-PTEN activity |
| Th17 cells | Inhibits differentiation | Reciprocal regulation with Treg differentiation pathways |
| Data derived from in vitro and in vivo studies. nih.gov |
Promotion of Regulatory T Cell (Treg) Differentiation
This compound has been identified as a potent promoter of regulatory T cell (Treg) differentiation. nih.gov Studies have shown that this compound can guide the differentiation of both human and mouse naive CD4+ T cells towards a Treg phenotype, which is characterized by the expression of the master transcription factor Foxp3. nih.govnih.gov This effect is observed even under conditions that would typically favor the development of pro-inflammatory Th17 cells. nih.gov The mechanism behind this enhanced Treg differentiation involves the stabilization of the Foxp3 transcription factor. This compound achieves this by inducing hypomethylation of the Foxp3 gene, a key epigenetic modification that ensures the stability and functional integrity of the Treg lineage. nih.govnih.govresearchgate.net The Tregs induced by this compound are functionally suppressive, capable of inhibiting the proliferation of effector T cells in a manner comparable to Tregs generated with standard methods using TGF-β. nih.gov
Reciprocal Inhibition of Th17 Cell Differentiation
Concurrently with promoting Treg differentiation, this compound actively suppresses the development of pro-inflammatory Th17 cells. nih.govnih.gov This reciprocal relationship is a key aspect of its immunomodulatory function. Under Th17-polarizing conditions, treatment with this compound leads to a significant reduction in the population of IL-17-producing cells. nih.govresearchgate.net Mechanistically, this inhibition is linked to the suppression of STAT3 phosphorylation, a critical signaling event for Th17 lineage commitment. researchgate.net By inhibiting the Th17 pathway while promoting the Treg pathway, this compound helps to restore a balanced immune environment. nih.gov
Impact on Immune Cell Proliferation and Function
This compound's influence extends to the proliferation and function of immune cells. The Tregs that differentiate in the presence of this compound are not only increased in number but are also fully functional. These this compound-induced Tregs have been shown to effectively suppress the proliferation of effector T cells. nih.gov This suppressive capacity is a hallmark of functional Tregs and is crucial for maintaining immune homeostasis and preventing autoimmune responses. Furthermore, this compound treatment has been observed to inhibit aerobic glycolysis, a metabolic pathway that is highly active in pro-inflammatory Th17 cells, indicating that its immunomodulatory effects are also linked to metabolic reprogramming of T cells. nih.govnih.gov
Involvement of Nrp1-PTEN-Akt-Foxp3 Signaling Pathway
The immunomodulatory effects of this compound are mediated through a specific and complex signaling cascade: the Nrp1-PTEN-Akt-Foxp3 pathway. nih.govnih.govresearchgate.net Research indicates that this compound enhances the activity of Neuropilin-1 (Nrp1) and the tumor suppressor PTEN. nih.govnih.gov PTEN is a known negative regulator of the PI3K/Akt signaling pathway. nih.govelsevierpure.com By upregulating Nrp1 and PTEN, this compound leads to a decrease in the activity of the Akt-mTOR signaling cascade. nih.govnih.gov The inhibition of the Akt-mTOR pathway is crucial, as this pathway normally antagonizes the induction of Foxp3. nih.govnih.gov Therefore, by suppressing Akt-mTOR signaling, this compound facilitates the stable expression of the Foxp3 transcription factor, ultimately promoting the differentiation and stabilizing the function of Tregs. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on T Cell Differentiation and Associated Signaling Pathways
| Target Cell/Pathway | Effect of this compound Treatment | Key Mediators | Reference |
|---|---|---|---|
| Regulatory T (Treg) Cells | Promotes differentiation and stability | Foxp3 hypomethylation, Nrp1, PTEN | nih.gov, nih.gov |
| Th17 Cells | Inhibits differentiation | Inhibition of STAT3 phosphorylation | nih.gov, researchgate.net |
| Effector T Cells | Suppresses proliferation (via induced Tregs) | Functional Tregs | nih.gov |
| Nrp1-PTEN-Akt-mTOR Pathway | Decreases Akt-mTOR activity | Increased Nrp1 and PTEN activity | nih.gov, nih.gov |
Preclinical Studies in Autoimmune Disease Models (e.g., Collagen-Induced Arthritis)
The therapeutic potential of this compound's immunomodulatory activities has been evaluated in preclinical models of autoimmune diseases, specifically collagen-induced arthritis (CIA) in mice, which serves as a model for rheumatoid arthritis. nih.govnih.gov In these studies, administration of this compound to mice with established arthritis led to a significant reduction in the clinical severity and incidence of the disease. nih.gov This therapeutic effect was dose-dependent. nih.gov Histological analysis of the joints from this compound-treated mice showed less inflammation and joint destruction compared to untreated mice. nih.gov These clinical improvements were accompanied by immunological changes, including an increased frequency of Treg cells and a decreased frequency of Th17 cells in the spleens of the treated animals. nih.govnih.gov Furthermore, serum levels of collagen-specific antibodies were lower in the this compound-treated group. nih.gov These findings demonstrate that this compound's ability to rebalance (B12800153) the Treg/Th17 ratio translates into a tangible anti-arthritic and immunoregulatory effect in a preclinical setting. nih.govnih.gov
Other Investigated Biological Activities (excluding toxicity or adverse effects)
Beyond its effects on the immune system, this compound has been investigated for other potential therapeutic applications.
Radiosensitizing Activity in Cancer Models
This compound has been shown to act as a radiosensitizer, enhancing the effectiveness of radiotherapy in cancer models. nih.gov In studies involving human lung and colon cancer cells, this compound treatment suppressed the expression of Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), two key proteins involved in mitotic progression that are often overexpressed in cancers. nih.gov Radiation therapy can increase the expression of these kinases, contributing to radioresistance. nih.gov this compound effectively counteracts this increase. nih.gov The combination of this compound and radiation has been shown to decrease cancer cell growth and increase apoptosis more effectively than either treatment alone. nih.govresearchgate.net In vivo studies using xenograft mouse models confirmed that this compound, both alone and in combination with radiation, could decrease lung cancer growth, highlighting its potential to overcome radioresistance in cancer treatment. nih.govresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Etoposide |
Structure Activity Relationship Sar Studies of Daurinol and Its Analogs
Identification of Key Structural Moieties for Biological Activity
Daurinol is an arylnaphthalene lignan (B3055560) whose anticancer activity is linked to its role as a catalytic inhibitor of human topoisomerase IIα (topo IIα). researchgate.netnih.gov SAR studies have pinpointed several structural components of the this compound molecule that are crucial for this biological function. Molecular docking simulations and biochemical assays have revealed that the benzodioxol functional group and the naphthofuranone ring system are fundamental for its interaction with the enzyme. researchgate.netspandidos-publications.com
Comparative Analysis of this compound and Synthetic Analogs (e.g., 4-Aza-daurinol)
To further probe the SAR of this compound and to develop compounds with potentially improved properties, synthetic analogs have been created. A key example is the development of a scaffold known as 4-Aza-daurinol. nih.govelsevierpure.com This analog was designed based on the principle of bioisosterism to create a new scaffold that would facilitate more rapid SAR studies and allow for the scalable synthesis of active compounds. researchgate.netnih.govelsevierpure.com
In one study, seventeen different 4-Aza-daurinol analogs were synthesized and their antiproliferative activities were evaluated against five different human cancer cell lines. nih.govelsevierpure.com The results of these evaluations showed that the activity of the analogs was highly dependent on the nature of the substituent groups. Among the synthesized compounds, the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxinyl derivative of 4-Aza-daurinol was identified as the most potent analog. researchgate.netnih.govelsevierpure.com This particular derivative exhibited a similar level of activity and tendency in its antiproliferative effects when compared directly with the parent compound, this compound. researchgate.netnih.govelsevierpure.com This finding underscores that the nitrogen substitution in the core ring is tolerated and that the nature of the aryl substituent is a critical determinant of activity.
Table 1: Comparative Antiproliferative Activity of this compound and its Most Potent 4-Aza-daurinol Analog This table is generated based on findings that the 2,3-dihydrobenzo[b] researchgate.netnih.govdioxinyl derivative of 4-Aza-daurinol showed similar activity to this compound.
| Compound | Scaffold Type | Key Feature | Reported Potency |
|---|---|---|---|
| This compound | Arylnaphthalene lactone | Natural Product | Potent antiproliferative activity against various cancer cell lines. nih.gov |
| 4-Aza-daurinol analog | 4-Aza-aryltetrahydronaphthalene | 2,3-dihydrobenzo[b] researchgate.netnih.govdioxinyl substituent | Most potent among synthesized analogs, with activity and tendency similar to this compound. researchgate.netnih.govelsevierpure.com |
Computational and Molecular Docking Studies on Target Interactions
Computational modeling and molecular docking simulations have been instrumental in elucidating the mechanism of action of this compound at the molecular level. researchgate.netspandidos-publications.comnih.gov These studies have consistently predicted that this compound targets the ATP-binding pocket of human topoisomerase IIα. spandidos-publications.comnih.govspandidos-publications.com This is a significant finding, as it distinguishes this compound from topoisomerase "poisons" like etoposide (B1684455), identifying it instead as a catalytic inhibitor that interferes with the enzyme's energy supply. researchgate.netnih.gov
The docking simulations provide a detailed, three-dimensional view of the binding interactions between this compound and the enzyme. The model predicts the formation of hydrogen bonds between the this compound molecule and polar side chains within the catalytic site. spandidos-publications.com Specifically, the benzodioxol group of this compound is shown to interact with the Lys168 residue of topoisomerase IIα. spandidos-publications.com Furthermore, the naphthofuranone portion of this compound is positioned to overlap with the adenine-binding region of the ATP-binding site. spandidos-publications.com These computational predictions are strongly supported by biochemical evidence, which shows that the inhibitory activity of this compound on topoisomerase IIα is dependent on the concentration of ATP. spandidos-publications.comspandidos-publications.com this compound does not inhibit topoisomerase I, an enzyme lacking an ATP-binding domain, further corroborating the findings of the docking studies. spandidos-publications.comspandidos-publications.com
Table 2: Summary of Predicted Molecular Interactions of this compound This table is generated based on data from computational and molecular docking studies.
| This compound Moiety | Interacting Enzyme Component | Type of Interaction | Predicted Consequence |
|---|---|---|---|
| Benzodioxol Group | Lys168 of Topoisomerase IIα | Hydrogen Bonding | Anchoring within the ATP-binding pocket. researchgate.netspandidos-publications.com |
| Naphthofuranone Ring | Adenine-binding site | Overlap/Hydrophobic Interaction | Interference with ATP binding. spandidos-publications.com |
| Naphthofuranone Ring | Active site water molecules | Hydrogen Bonding | Stabilization of the bound conformation. researchgate.net |
Analytical Methodologies for Daurinol Research
Chromatographic Techniques for Daurinol Quantification and Purity Assessment
Chromatographic methods are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic preparations. They enable the separation of this compound from complex mixtures based on its physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the study of natural products, including lignans (B1203133) like this compound. While specific detailed protocols solely focused on the quantitative analysis of this compound by standard HPLC in simple matrices were not extensively detailed in the provided sources, HPLC is broadly applied in the analysis of complex plant extracts where this compound is found. For instance, HPLC has been employed in the analysis of acetone-extracted products from sources like gamboge resin, demonstrating its utility in separating components within complex natural mixtures google.com. The technique typically involves a mobile phase pumped through a stationary phase, allowing for the separation of compounds based on their differential interactions with the two phases ijpsjournal.com. Detection is commonly achieved using UV detectors set at appropriate wavelengths, such as 360 nm, depending on the compound's chromophore google.com. The application of HPLC is crucial for monitoring the purification process and assessing the purity of isolated this compound. Furthermore, combined techniques such as affinity selection–ultrafiltration/high performance liquid chromatography–mass spectrometry (AS/UF–LC–MS) have been highlighted as efficient for identifying bioactive compounds, including topoisomerase inhibitors like this compound, from medicinal plants, showcasing the integration of HPLC with mass spectrometry for enhanced analysis researchgate.net.
Spectroscopic Techniques for Structural Elucidation and Confirmation of Synthetic Products
Spectroscopic methods are indispensable for determining the chemical structure of this compound and confirming the identity of synthesized material. These techniques provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including natural products like this compound. Both ¹H NMR and ¹³C NMR spectroscopy have been employed to confirm the structure of this compound google.comresearchgate.net. ¹H NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity, through analysis of chemical shifts, splitting patterns, and integration. For example, ¹H-NMR analysis of acetylated this compound in CDCl₃ revealed characteristic signals, such as singlets corresponding to methyl protons and doublets/quartets for aromatic protons, with specific chemical shifts and coupling constants google.com.
| Signal (ppm) | Multiplicity | Integration | Assignment (Acetylated this compound in CDCl₃) |
|---|---|---|---|
| 2.30 | s | 3H | Ar—OCOCH₃ |
| 2.67 | s | 3H | Ar—OCH₃ |
| 5.24 | s | 2H | Ar—CH₂O— |
| 5.92, 5.98 | dd | 1H each | Ar—OCH₂O (Jgem=1.2 Hz) |
| 6.74 | br. s | 1H | H-2' |
| 6.70 | q | 1H | H-6 |
| 6.86 | d | 1H | H-5 |
| 7.08, 7.46 | s | 1H each | H-5 and H-8 |
| 7.62 | br. s | 1H | H-4 |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Studies have investigated the ¹³C NMR spectra of this compound and its acetyl derivative, discussing the chemical shifts of carbon atoms and their correlation with structural features researchgate.net. The combined information from ¹H and ¹³C NMR, often complemented by two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), is crucial for assigning signals and confirming the complete structure of this compound mdpi.com.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS has been used to investigate this compound, with the molecular ion peak (M⁺) observed at m/z 350, corresponding to its molecular weight google.com. The fragmentation pattern in the mass spectrum provides further structural insights by indicating the presence of specific substructures through the detection of characteristic fragment ions. For this compound, fragment ions at m/e 321 (M-CHO), 305 (M-CO₂H), 292 (M-C₂H₂O₂), and others have been reported, along with their relative abundances google.com. These fragmentation data support the proposed chemical structure of this compound. MS is often coupled with chromatographic techniques like HPLC (LC-MS) for the analysis of complex mixtures and identification of components researchgate.netmdpi.com.
| m/e | Relative Abundance (%) | Assignment |
|---|---|---|
| 350 | 100 | M⁺ |
| 321 | 10 | M-CHO |
| 305 | 10 | M-CO₂H |
| 292 | 4 | M-C₂H₂O₂ |
| 291 | 15 | M-CH₃OCO |
| 278 | 4 | - |
| 277 | 11 | - |
| 264 | 5 | - |
| 263 | 13 | - |
| 251 | 6 | - |
| 249 | 5 | - |
| 248 | 6 | - |
| 235 | 5 | - |
| 233 | 7 | - |
| 221 | 6 | - |
| 220 | 8 | - |
| 205 | 5 | - |
| 192 | 6 | - |
| 176 | 7 | - |
| 175 | 4 | - |
| 165 | 7 | - |
| 164 | 6 | - |
| 163 | 13 | - |
| 160 | 11 | - |
| 146 | 6 | - |
Note: Fragmentation assignments are based on reported m/e values and common fragmentation pathways for similar compounds where available in the source, but may require further detailed analysis for definitive confirmation.
Advanced Analytical Approaches in Biological Matrices
Studying the effects of this compound in biological systems requires analytical methods capable of operating within complex matrices such as cell cultures, tissues, and biological fluids. These methods are often used to assess cellular responses, molecular targets, and pharmacokinetic properties.
Flow cytometry is a key technique used to analyze the effects of this compound on cell populations. It has been extensively applied to study cell cycle distribution, allowing researchers to determine if this compound induces arrest at specific phases, such as the S phase spandidos-publications.comnih.govspandidos-publications.comsemanticscholar.org. Flow cytometry can also assess changes in cell and nuclear size spandidos-publications.comnih.govspandidos-publications.comsemanticscholar.org, and analyze the differentiation of immune cells like T helper (Th) cells and regulatory T cells (Tregs) in the presence of this compound frontiersin.orgfrontiersin.orgnih.gov.
Enzyme-linked immunosorbent assay (ELISA) is utilized to quantify specific proteins, such as cytokines (e.g., IL-17, IFN-γ) and antibodies (e.g., IgG, IgG1, IgG2a), in biological samples following this compound treatment frontiersin.orgfrontiersin.orgnih.gov. This provides insights into the immunomodulatory effects of this compound.
Molecular techniques such as real-time PCR and semi-quantitative RT-PCR are employed to measure changes in gene expression levels in cells treated with this compound frontiersin.orgnih.govaacrjournals.orgnih.gov. This helps identify molecular pathways affected by this compound, such as the downregulation of AURKA and AURKB expression aacrjournals.org or changes in the expression of genes related to glycolysis researchgate.net and invasion factors like MMPs and uPA nih.gov.
Western blotting is used to analyze the expression and phosphorylation status of specific proteins in cell lysates, providing evidence for the molecular targets of this compound. This technique has been used to investigate the effects of this compound on proteins involved in cell cycle regulation (e.e., cyclins, CDKs) spandidos-publications.comnih.govspandidos-publications.com and signaling pathways, such as the inhibition of FAK phosphorylation nih.gov.
Zymography, a type of SDS-PAGE, is used to assess the enzymatic activity of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA) in conditioned media from cells treated with this compound, indicating its impact on extracellular matrix remodeling and cellular invasion nih.gov.
Bisulfite pyrosequencing is a method used to analyze DNA methylation patterns. This technique has been applied in this compound research to assess the methylation status of genes like Foxp3, which is relevant to the stability and function of regulatory T cells frontiersin.orgfrontiersin.orgnih.gov.
Future Perspectives and Research Directions for Daurinol
Elucidation of Additional Molecular Targets and Signaling Pathways
While daurinol has been identified as a topoisomerase IIα inhibitor and shown to suppress aurora kinase A and B expression, further research is needed to fully map its molecular targets and the intricate signaling pathways it influences. Studies have indicated that this compound can block focal adhesion kinase (FAK) signaling pathways, which is relevant to its anti-metastatic activity in breast and lung cancer cells. oncotarget.comnih.gov Research has also explored its effects on cell cycle regulation, showing induction of S-phase arrest in certain cancer cell lines, associated with altered expression of cyclins E, A, and E2F-1. researchgate.netnih.govresearchgate.net In the context of autoimmune diseases, this compound has been shown to influence T cell differentiation and stability, specifically promoting regulatory T cell (Treg) differentiation and suppressing Th17 cell differentiation, linked to the Nrp1–PTEN–Foxp3 signaling pathway and inhibition of STAT3. frontiersin.orgnih.govfrontiersin.org Future studies aim to identify other proteins and pathways modulated by this compound, potentially uncovering novel mechanisms of action and therapeutic opportunities. Investigating its impact on other critical cancer-related growth pathways, such as WNT and PI3K signaling, which have been highlighted in related research on enhancing anti-cancer effects, could also be a fruitful area. researchgate.net
Development of Novel this compound Derivatives with Enhanced Efficacy or Specificity
The development of novel this compound derivatives represents a significant future direction. The aim is to synthesize compounds with improved pharmacological properties, such as enhanced efficacy, increased specificity for particular cell types or pathways, reduced off-target effects, and optimized pharmacokinetic profiles. Given that this compound is a natural arylnaphthalene lignan (B3055560), its core structure can serve as a scaffold for chemical modifications. researchgate.netresearchgate.net Research into the structure-activity relationships of this compound and similar compounds is crucial for designing derivatives with desired characteristics. researchgate.netnih.govacgpubs.org This could involve modifying functional groups to enhance binding affinity to specific targets, improve metabolic stability, or facilitate targeted delivery. The development of such derivatives could lead to more potent and safer therapeutic agents.
Combination Therapies Involving this compound in Preclinical Models
Exploring the potential of this compound in combination therapies is another important avenue. Preclinical studies have already shown that this compound can enhance the efficacy of radiotherapy in lung cancer models, linked to its suppression of aurora kinases. aacrjournals.orgnih.gov Future research will likely investigate combinations of this compound with other chemotherapeutic agents, targeted therapies, or immunotherapies in various preclinical cancer models. The rationale for combination therapy is to achieve synergistic effects, overcome resistance mechanisms, and potentially lower the doses of individual agents, thereby reducing toxicity. Studies could focus on identifying optimal drug combinations and treatment schedules based on the molecular profile of the disease. Combination therapies involving this compound could also be explored in autoimmune disease models, given its immunomodulatory effects. frontiersin.orgnih.gov
Exploration of this compound's Role in Other Disease Models Beyond Cancer and Autoimmunity
While this compound's potential in cancer and autoimmunity has been a primary focus, future research may explore its role in other disease models. Given its diverse biological activities, including anti-inflammatory properties, this compound could potentially have therapeutic applications in a wider range of conditions. oncotarget.comnih.gov Research could investigate its effects in models of infectious diseases, neurodegenerative disorders, or cardiovascular diseases, among others. Identifying novel therapeutic applications would broaden the potential impact of this compound and necessitate understanding its mechanisms of action in these new contexts. Exploring its influence on various cellular processes and signaling pathways relevant to these diseases would be a key step.
Integration of Omics Data for Comprehensive Mechanistic Understanding (e.g., transcriptomics, proteomics, epigenomics)
Integrating multi-omics data is crucial for a comprehensive understanding of this compound's effects at a systems level. Transcriptomics (studying RNA transcripts), proteomics (studying proteins), and epigenomics (studying DNA modifications) can provide detailed insights into how this compound affects gene expression, protein levels, and epigenetic modifications. nih.govcd-genomics.comazolifesciences.comfrontlinegenomics.comabcam.com By integrating these data layers, researchers can gain a more holistic view of the complex molecular changes induced by this compound treatment. azolifesciences.comabcam.com This can help in identifying key regulatory networks, predicting drug response, and uncovering biomarkers of sensitivity or resistance. nih.govazolifesciences.com Future studies will likely utilize these technologies to build a more complete picture of this compound's molecular footprint and its impact on cellular function in various disease states.
Biotechnological Production and Sustainable Sourcing Strategies
Given that this compound is a natural compound derived from the plant Haplophyllum dauricum, research into biotechnological production and sustainable sourcing strategies is important for ensuring a consistent and environmentally responsible supply. researchgate.net This could involve developing efficient plant cell culture techniques, optimizing extraction methods, or exploring synthetic biology approaches for microbial production. nih.gov Sustainable sourcing practices for the plant material itself are also crucial to minimize environmental impact and ensure long-term availability. sedex.comivalua.comutk.edufundacionglobalnature.org This includes considering factors such as cultivation methods, resource utilization, and fair labor practices in the supply chain. ivalua.comutk.edu Biotechnological approaches could offer a more controlled and scalable method of production compared to traditional plant extraction. nih.gov
Q & A
Advanced Question: How can researchers reconcile discrepancies in reported IC50 values of this compound across different cancer cell types?
Methodological Answer: Discrepancies may arise from cell line-specific factors (e.g., expression of drug transporters or metabolic enzymes). To address this:
- Compare IC50 values using one-way ANOVA followed by post-hoc tests (e.g., Tukey’s) to identify cell line-specific variability.
- Validate results with orthogonal assays (e.g., colony formation) to confirm cytotoxic effects .
Basic Question: What methodologies are employed to analyze this compound-induced cell cycle arrest?
Methodological Answer:
Flow cytometry with propidium iodide (PI) staining is used to assess DNA content. Cells (e.g., SNU-840 ovarian cancer cells) are treated with this compound for 24–48 hours, fixed, and analyzed using software like Modfit LT. Histograms quantify S-phase arrest by measuring cyclin E/A and E2F-1 expression via western blotting .
Advanced Question: How can conflicting observations of S-phase arrest (this compound) vs. G2/M arrest (etoposide) be resolved mechanistically?
Methodological Answer: The divergence stems from distinct molecular targets:
- This compound inhibits topoisomerase IIα’s ATPase domain, stalling replication forks during S-phase.
- Etoposide acts as a topoisomerase II poison, causing DNA breaks and G2/M arrest.
Validate via ATP competition assays and comparative analysis of DNA damage markers (e.g., γH2AX) .
Basic Question: How is this compound’s inhibition of FAK signaling assessed in vitro?
Methodological Answer:
Western blotting is used to detect phosphorylation of FAK at Tyr925, Tyr579, and Tyr397 residues in cells (e.g., MDA-MB-231). Immunofluorescence staining further localizes phosphorylated FAK. Dose- and time-dependent effects are quantified using densitometry .
Advanced Question: How can researchers correlate in vitro FAK inhibition with in vivo anti-metastatic efficacy?
Methodological Answer:
- Combine phosphorylation assays with murine metastasis models (e.g., NOD/SCID mice injected with A549 cells).
- Quantify lung nodules post-treatment and validate via histopathology.
- Measure downstream effectors (MMP2/9, uPA) to link FAK suppression to metastasis reduction .
Basic Question: What statistical approaches are appropriate for analyzing this compound’s experimental data?
Methodological Answer:
Advanced Question: How should variability in protein expression data (e.g., western blotting) be addressed?
Methodological Answer:
- Normalize band intensities to housekeeping proteins (e.g., β-actin) across three independent replicates.
- Use Kolmogorov-Smirnov tests for flow cytometry data (e.g., cell/nuclear size distributions) to confirm significance .
Basic Question: How is this compound’s specificity for topoisomerase IIα validated?
Methodological Answer:
Advanced Question: How to differentiate this compound’s catalytic inhibition from topoisomerase II poisons in experimental design?
Methodological Answer:
- Compare DNA relaxation assays: Catalytic inhibitors (this compound) prevent DNA unwinding without inducing breaks, while poisons (etoposide) increase DNA cleavage.
- Measure γH2AX foci to quantify DNA damage .
Basic Question: What in vitro assays measure this compound’s impact on cancer cell migration?
Methodological Answer:
Advanced Question: How to optimize this compound dosing in spontaneous tumor models (e.g., NNK/BaP-induced lung cancer)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
